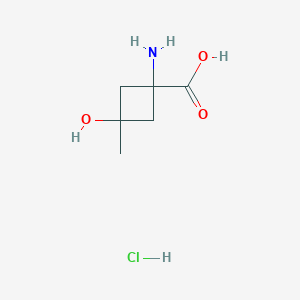
1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
Overview
Description
1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C23H18Cl2N4O2 and its molecular weight is 453.32. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphism and Solubility Enhancement
- A study by Yano et al. (1996) explored the polymorphs of a closely related compound, focusing on solubility and bioavailability. They identified two crystalline forms and an amorphous form, demonstrating solubility enhancement through solid dispersion and wet grinding methods, which improved bioavailability in dogs (Yano et al., 1996).
Potential Anticancer Agents
- Gaudreault et al. (1988) synthesized derivatives of 1-aryl-3-(2-chloroethyl) ureas, closely related to your compound, and evaluated their cytotoxicity on human adenocarcinoma cells in vitro. They found that some derivatives were as cytotoxic as known anticancer agents, highlighting the potential of these compounds in cancer research (Gaudreault et al., 1988).
Antitumor Activities of Derivatives
- Ling et al. (2008) synthesized novel derivatives of 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea and confirmed their structures. These compounds showed promising antitumor activities, suggesting their relevance in oncology research (Ling et al., 2008).
Cytokinin Activity in Agriculture
- Takahashi et al. (1978) synthesized N-phenyl-N′-(4-pyridyl)urea derivatives and tested their cytokinin activity in tobacco callus bioassay. One of these derivatives showed high activity, indicating potential applications in agriculture and plant biology (Takahashi et al., 1978).
Insecticidal Properties
- Mulder and Gijswijt (1973) studied the insecticidal activity of related compounds, demonstrating a novel mode of action involving interference with cuticle deposition in insects, highlighting their potential in pest control (Mulder & Gijswijt, 1973).
Stability and Absorption in Pharmaceutical Formulations
- Another study by Yano et al. (1996) investigated the stability and absorption of colloidal particles formed from a solid dispersion system containing a related compound, indicating its potential in improving drug delivery and formulation stability (Yano et al., 1996).
Antimicrobial Activities
- Patel and Shaikh (2011) synthesized derivatives of 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea and evaluated their antimicrobial activities. Some compounds showed good activity compared to standard drugs, suggesting their potential in antimicrobial research (Patel & Shaikh, 2011).
Nonlinear Optical Applications
- Shkir et al. (2022) studied a novel 1,5-benzodiazepin derivative and its derivatives, including those with chlorine substituents, for nonlinear optical applications. Their findings suggest potential use in optoelectronics and materials science (Shkir et al., 2022).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-15-11-12-17(24)18(25)13-15/h2-13,21H,1H3,(H2,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDXCSPGUAUTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

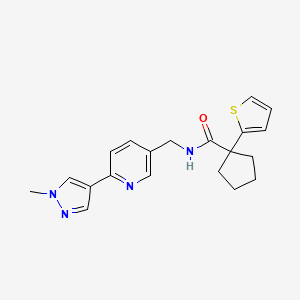


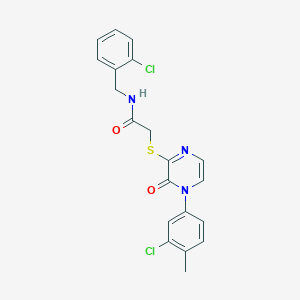
![2-(2-chlorophenyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2662533.png)
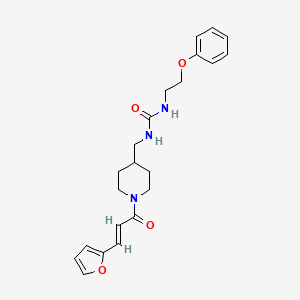
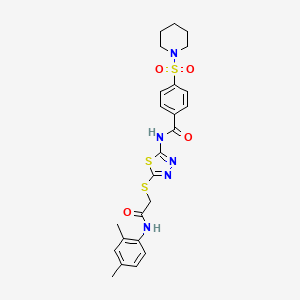
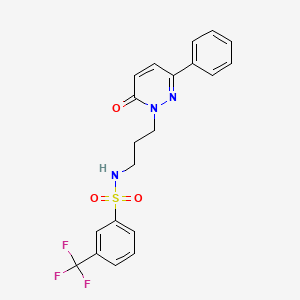
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2662537.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)
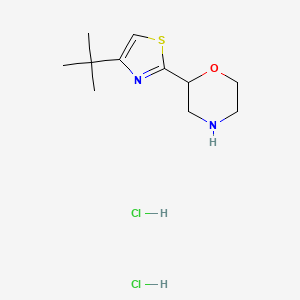
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2662544.png)
